molecular formula C8H15NO3 B12538332 cyclohexylmethyl N-hydroxycarbamate

cyclohexylmethyl N-hydroxycarbamate

Cat. No.: B12538332
M. Wt: 173.21 g/mol
InChI Key: LUGCQOZLLGJAFC-UHFFFAOYSA-N
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Description

Cyclohexylmethyl N-hydroxycarbamate is a chemical compound with the molecular formula C8H15NO3 It is known for its unique structure, which includes a cyclohexylmethyl group attached to an N-hydroxycarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl N-hydroxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanemethanol with 1,1’-carbonyldiimidazole in the presence of acetonitrile. The reaction is typically carried out under nitrogen atmosphere and cooled with an ice bath to maintain the reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl N-hydroxycarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Cyclohexylmethyl N-hydroxycarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexylmethyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylmethyl N-hydroxycarbamate can be compared with other N-hydroxycarbamates and related compounds. Some similar compounds include:

  • tert-Butyl N-hydroxycarbamate
  • N-methylhydroxylamine derivatives
  • N-phenylhydroxylamine derivatives

Uniqueness

What sets this compound apart is its unique cyclohexylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

cyclohexylmethyl N-hydroxycarbamate

InChI

InChI=1S/C8H15NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10)

InChI Key

LUGCQOZLLGJAFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)NO

Origin of Product

United States

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